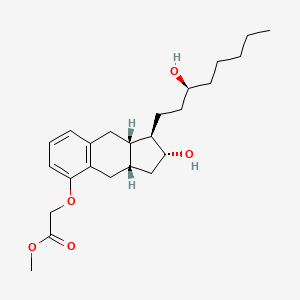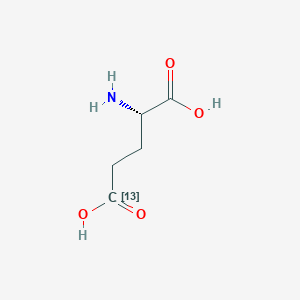
(2S)-2-amino(513C)pentanedioic acid
概要
説明
(2S)-2-amino(513C)pentanedioic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is structurally characterized by the presence of an amino group attached to the second carbon of a pentanedioic acid backbone. Its unique isotopic labeling with carbon-13 makes it a valuable tool in research, particularly in studies involving metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(513C)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the isotopic exchange reaction, where a precursor containing a carbon-12 atom is reacted with a carbon-13 labeled reagent under specific conditions to achieve the desired isotopic labeling. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.
化学反応の分析
Types of Reactions
(2S)-2-amino(513C)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a corresponding oxo or imino group.
Reduction: The reduction of the carboxyl groups to primary alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imino acids, while reduction can produce amino alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the amino or carboxyl groups.
科学的研究の応用
(2S)-2-amino(513C)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in metabolic flux analysis.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of amino acid metabolism disorders.
Industry: Applied in the production of labeled compounds for use in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-amino(513C)pentanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. Its isotopic labeling allows for the tracking of its movement and transformation within biological systems. The molecular targets and pathways involved include amino acid transporters, enzymes involved in amino acid metabolism, and various signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
(2S)-2-amino(12C)pentanedioic acid:
(2S)-2-amino(13C)butanedioic acid: A similar isotopically labeled compound with a shorter carbon chain.
(2S)-2-amino(13C)hexanedioic acid: A similar isotopically labeled compound with a longer carbon chain.
Uniqueness
The uniqueness of (2S)-2-amino(513C)pentanedioic acid lies in its specific isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking and analysis of metabolic processes. Its structural similarity to naturally occurring amino acids allows it to be readily incorporated into biological systems, making it a versatile tool in various scientific disciplines.
特性
IUPAC Name |
(2S)-2-amino(513C)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-MYXYCAHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718658 | |
| Record name | L-(5-~13~C)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81202-00-8 | |
| Record name | L-(5-~13~C)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


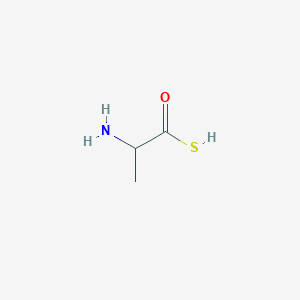


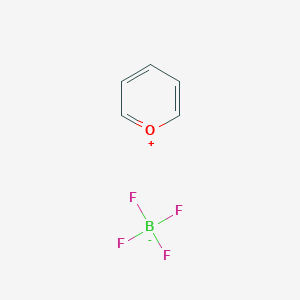



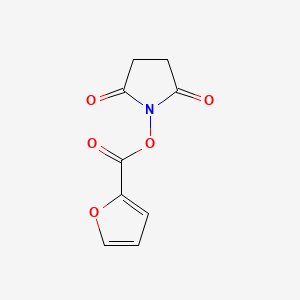
![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)

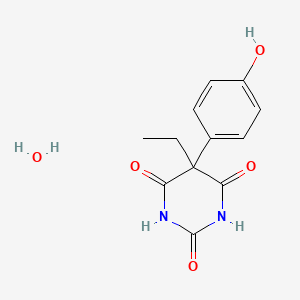
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)

